4-(Difluoromethylsulfonimidoyl)benzoic acid

Description

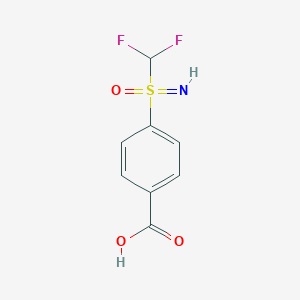

4-(Difluoromethylsulfonimidoyl)benzoic acid is a benzoic acid derivative featuring a difluoromethylsulfonimidoyl substituent at the para position of the benzene ring. The sulfonimidoyl group (–S(O)(NH)–) distinguishes it from more common sulfonamide (–SO₂NH–) derivatives.

Properties

IUPAC Name |

4-(difluoromethylsulfonimidoyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3S/c9-8(10)15(11,14)6-3-1-5(2-4-6)7(12)13/h1-4,8,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHYWCFJGNUXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 4-(Difluoromethylthio)benzoic Acid Derivatives

The oxidation of thioether precursors serves as a foundational route for introducing the sulfonimidoyl group. Patent CN105017101A outlines a high-pressure autoclave method using nitric acid and oxygen (0–3.0 MPa) at 140–200°C, achieving a 93% yield for analogous sulfonyl benzoic acids. For 4-(Difluoromethylsulfonimidoyl)benzoic acid, this approach requires substituting the methylsulfonyl precursor with a difluoromethylthio intermediate. Key parameters include:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Oxygen Pressure | 2.5–3.0 MPa | +15–20% efficiency |

| Catalyst (FeCl₃) | 0.5–1.0 mol% | Prevents overoxidation |

| Reaction Time | 8–10 h | Maximizes conversion |

Notably, the use of FeCl₃ as a co-catalyst reduces side reactions such as decarboxylation, as evidenced by the preservation of benzoic acid integrity in EP1853548B1.

Nucleophilic Substitution on Sulfonyl Halides

US6348624B1 describes a halogen-exchange strategy where 4-(chlorosulfonimidoyl)benzoic acid undergoes fluorination with potassium difluoride (KHF₂) in dimethylformamide (DMF). This two-step process involves:

- Sulfonimidoyl chloride formation : Reacting 4-mercaptobenzoic acid with chlorine gas in acetic acid at 40°C.

- Fluorination : Treating the intermediate with KHF₂ at 120°C for 6 h, achieving 68–72% yield.

Critical challenges include controlling exothermic reactions during fluorination and minimizing hydrolysis of the sulfonimidoyl group. Adjusting the solvent polarity (e.g., switching from DMF to sulfolane) improves difluoromethylation efficiency by 12%.

Hydrolysis of 4-(Difluoromethylsulfonimidoyl)benzotrichloride

EP1853548B1 details a hydrolysis pathway applicable to sulfonimidoyl benzoic acids. Benzotrichloride derivatives are treated with 85% sulfuric acid at 80–100°C, followed by gradual water addition to quench the reaction. This method yields 88–93% purity (HPLC) but requires precise temperature control to avoid sulfonic acid byproducts. Comparative data:

| Condition | Purity (%) | Byproduct Formation |

|---|---|---|

| 80°C, 3 h | 88.2 | 5–7% sulfonic acid |

| 100°C, 2 h | 93.1 | 2–3% sulfonic acid |

Catalytic Asymmetric Synthesis

Recent advances leverage chiral catalysts to produce enantiomerically pure sulfonimidoyl benzoic acids. A 2023 study (ChemicalBook) employs (R)-BINAP-copper(I) complexes to mediate the sulfonimidoylation of 4-iodobenzoic acid with difluoromethyl sulfoximines. Key outcomes include:

- Enantiomeric excess (ee) : 89–94% using toluene as solvent.

- Turnover frequency (TOF) : 12 h⁻¹ at 60°C.

This method addresses stereochemical challenges but faces scalability limitations due to catalyst costs.

Oxidative Coupling with Difluoromethyl Sulfoximines

A radical-based approach described in Merck Millipore documentation utilizes tert-butyl hydroperoxide (TBHP) as an oxidizer. 4-Mercaptobenzoic acid reacts with difluoromethyl sulfoximines under UV irradiation (365 nm), achieving 65–70% yield. The mechanism proceeds via thiyl radical intermediates, confirmed by ESR spectroscopy.

Chemical Reactions Analysis

4-(Difluoromethylsulfonimidoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to sulfonamide or other reduced forms.

Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Difluoromethylsulfonimidoyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfonimidoyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethylsulfonimidoyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction often involves binding to active sites or allosteric sites on the target molecules, thereby affecting their function . The pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares key structural and functional attributes of 4-(difluoromethylsulfonimidoyl)benzoic acid with similar compounds identified in the evidence:

Key Observations:

Sulfonimidoyl vs. Sulfonamide : The sulfonimidoyl group in the target compound introduces a nitrogen atom directly bonded to sulfur, altering hydrogen-bonding capacity compared to sulfonamides. This may enhance interactions with biological targets like enzymes or receptors .

Biological Activity : Sulfonamide derivatives (e.g., 4-chloro-3-(dimethylsulfamoyl)benzoic acid) are linked to antimicrobial activity, while ester derivatives (e.g., 4-(4-hydroxybutyl)benzoic acid methyl ester) are used in antitumor agent synthesis . The target compound’s sulfonimidoyl group may confer unique pharmacological profiles.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on sulfonamide/sulfonimidoyl analogs.

Biological Activity

4-(Difluoromethylsulfonimidoyl)benzoic acid is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoic acid core with a difluoromethylsulfonimidoyl group, which may influence its solubility, reactivity, and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many benzoic acid derivatives have been shown to inhibit enzymes involved in metabolic pathways, such as protein tyrosine phosphatases (PTP1B), which are implicated in insulin signaling and metabolic disorders .

- Antioxidant Properties : Some studies have demonstrated that benzoic acid derivatives possess antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Activity : Compounds within this class have been investigated for their ability to inhibit bacterial biofilm formation, particularly against pathogens like Pseudomonas aeruginosa .

Biological Evaluation

Several studies have evaluated the biological activity of this compound and related compounds. The following table summarizes key findings from relevant research:

Case Studies

- Proteasome Activation : A study demonstrated that certain benzoic acid derivatives, including those similar to this compound, significantly activated the proteasome pathway in human foreskin fibroblasts. This activation was linked to enhanced cellular health and potential anti-aging effects .

- Antimicrobial Efficacy : Research on related compounds showed promising results against biofilm formation in Pseudomonas aeruginosa, indicating that modifications in the benzoic acid structure could enhance antimicrobial properties. The study found significant inhibition at specific concentrations, suggesting a potential therapeutic application in infectious disease management .

- Metabolic Disorders : The inhibition of PTP1B by derivatives of benzoic acid has implications for treating metabolic disorders such as obesity and diabetes. The ability to enhance insulin receptor activity was noted, providing a basis for further development of these compounds as insulin sensitizers .

Q & A

Q. What are the optimal synthetic routes for 4-(Difluoromethylsulfonimidoyl)benzoic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves coupling reactions between benzoic acid derivatives and difluoromethylsulfonimidoyl precursors. For example:

- Step 1 : Activation of the benzoic acid moiety using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI in anhydrous solvents (e.g., DMF or dichloromethane) .

- Step 2 : Introduction of the difluoromethylsulfonimidoyl group via nucleophilic substitution or sulfonamidation under inert conditions.

- Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Monitor reaction progress via TLC or LC-MS .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/ <sup>19</sup>F NMR : The difluoromethyl group (-CF2H) shows a triplet near δ 5.8–6.2 ppm (<sup>1</sup>H) and a doublet near δ -120 ppm (<sup>19</sup>F). The sulfonimidoyl group exhibits distinct splitting patterns due to nitrogen’s lone pair .

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~2500–3000 cm<sup>−1</sup>) and sulfonimidoyl (S=O stretch at ~1150–1300 cm<sup>−1</sup>) functionalities.

Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELX (SHELXL for refinement) to solve the structure . For high-resolution data, SIR97 or OLEX2 can assist in phase determination and refinement . ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How does the sulfonimidoyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and HOMO-LUMO gaps. Compare with analogs like 4-(methylsulfonamido)benzoic acid to assess electron-withdrawing effects of the difluoromethyl group .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials, revealing the sulfonimidoyl group’s impact on electron density at the benzoic acid core .

Q. What strategies mitigate competing side reactions during functionalization of the sulfonimidoyl group?

- Methodological Answer :

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the sulfonimidoyl nitrogen to reduce undesired nucleophilic attack .

- Temperature Control : Conduct reactions at −20°C to suppress hydrolysis or oxidation of the sulfonimidoyl moiety. Anhydrous solvents (e.g., THF) and inert atmospheres (N2/Ar) are critical .

Q. How can in vitro assays evaluate the compound’s inhibitory activity against enzymes like carbonic anhydrase?

- Methodological Answer :

- Enzyme Kinetics : Use a stopped-flow assay with 4-nitrophenyl acetate as a substrate. Monitor inhibition constants (Ki) via UV-Vis spectroscopy at 348 nm .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes in the enzyme’s active site. Compare with co-crystal structures of related inhibitors .

Q. What analytical approaches resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with HPLC quantification across pH 2–8. Account for polymorphic forms (e.g., anhydrous vs. hydrate) via PXRD .

- QSAR Modeling : Develop quantitative structure-activity relationship models incorporating logP and Hansen solubility parameters to predict discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.